molecular formula C18H19N5O3 B2947016 N-(2-methoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-48-2

N-(2-methoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2947016
CAS No.: 483993-48-2
M. Wt: 353.382
InChI Key: RIFRFCWDLJMRNK-UHFFFAOYSA-N
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Description

Structure and Key Features The compound features a propanamide backbone substituted at the second carbon with a 2H-tetrazol-5-yl group and at the third carbon with a 3-methoxyphenyl moiety. The N-terminus is linked to a 2-methoxyphenyl group. The dual methoxy groups on the aromatic rings contribute to electronic and steric properties, influencing solubility and receptor interactions .

Molecular Formula: C₁₉H₂₀N₅O₃
Molecular Weight: 366.40 g/mol

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-25-13-7-5-6-12(10-13)11-14(17-20-22-23-21-17)18(24)19-15-8-3-4-9-16(15)26-2/h3-10,14H,11H2,1-2H3,(H,19,24)(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFRFCWDLJMRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide, a compound featuring a tetrazole moiety, has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various research findings.

Synthesis and Structural Characteristics

The compound was synthesized through a coupling reaction between sodium tetrazolate and dibromobutane, yielding several regioisomers, with the target compound being the major product. The synthesis involved refluxing these reactants in acetonitrile, followed by purification through column chromatography .

Structural Insights

The molecular formula of the compound is C20H22N8O2. X-ray crystallography revealed that it crystallizes in the monoclinic space group P21/c. The structure consists of two identical phenyl tetrazole fragments linked by a butylene group. Notably, the dihedral angles between the phenyl groups and adjacent tetrazolyl rings are 5.32° and 15.37°, indicating a degree of planarity that may influence its biological activity .

Anticancer Properties

Research indicates that compounds containing tetrazole rings exhibit significant anticancer properties. For instance, derivatives of tetrazole have shown cytotoxic effects against various cancer cell lines, including Jurkat and A-431 cells. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings enhance cytotoxicity .

Table 1: Cytotoxicity of Tetrazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 1Jurkat23.30 ± 0.35
Compound 2A-431<1000
This compoundTBDTBD

The presence of methoxy groups on the phenyl rings appears to play a crucial role in enhancing the anticancer activity by facilitating hydrophobic interactions with target proteins .

The proposed mechanism for the anticancer activity involves interaction with Bcl-2 protein, where molecular dynamics simulations have indicated that hydrophobic contacts are predominant, with fewer hydrogen bonding interactions observed . This suggests that the compound may induce apoptosis in cancer cells through disruption of anti-apoptotic pathways.

Other Biological Activities

In addition to anticancer effects, compounds with similar structures have been studied for their antibacterial properties. The presence of electron-withdrawing groups on phenyl rings has been linked to increased antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Compound AE. coliTBD
Compound BS. aureusTBD

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Aromatic Rings

Table 1: Substituent Modifications and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences
N-(2-fluorophenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 2-Fluorophenyl (N), 2-methoxyphenyl (C3) C₁₉H₁₉FN₅O₂ 375.39 Fluoro substituent (electron-withdrawing) vs. methoxy (electron-donating)
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide 2-Ethylphenyl (N), 3-methylphenyl (C3) C₁₉H₂₁N₅O 335.40 Ethyl/methyl groups (hydrophobic) vs. methoxy (polar)
N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide 4-Ethoxyphenyl (N), 2-methoxyphenyl (C3) C₂₀H₂₂N₅O₃ 380.42 Ethoxy (bulkier) vs. methoxy on N-phenyl
3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide 3-Trifluoromethylphenyl (N), 4-hydroxy-3-methoxyphenyl (C3) C₁₉H₁₇F₃N₅O₃ 407.36 Hydroxy and trifluoromethyl groups (polar vs. highly hydrophobic)

Key Observations :

  • Hydrophobicity : Ethyl/methyl groups () enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
  • Steric Effects : Ethoxy () introduces steric hindrance, possibly affecting target engagement .

Relevance to Target Compound :

  • However, the absence of a pyridinyl group may alter specificity .
  • Antifungal activity in highlights the role of methoxy and heterocyclic groups, though direct data for the target compound are lacking .

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data
Compound Name Melting Point (°C) IR Peaks (cm⁻¹) ¹H NMR (δ, ppm)
AV7 (C33H38N6O5) 140 3289 (NH), 1724 (C=O), 1657 (C=N) 0.75–0.76 (t, 3H), 7.27–7.28 (d, 2H)
AV6 (C31H33N5O4) 135 3289 (NH), 1723 (C=O), 1656 (C=N) 0.81–0.83 (t, 3H), 7.19–7.20 (d, 2H)
N-(2-methoxyphenyl)-3-(3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (Target) Not reported Expected: ~3289 (NH), 1720–1740 (C=O), 1650–1660 (C=N) Predicted: δ 3.8–3.9 (s, 6H, OCH3), 6.5–8.0 (m, aromatic)

Analysis :

  • IR and NMR profiles are consistent across analogs, with tetrazole (C=N) and amide (C=O) peaks being diagnostic .
  • Methoxy protons appear as singlets near δ 3.8–4.0, while aromatic protons vary based on substitution patterns .

Challenges :

  • Regioselectivity in tetrazole synthesis (1H- vs. 2H-tautomers).
  • Purification of hydrophobic analogs (e.g., ethyl/methyl derivatives) .

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